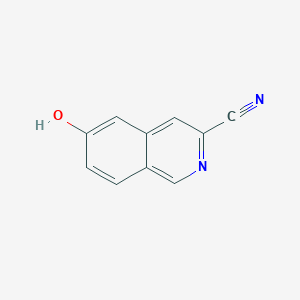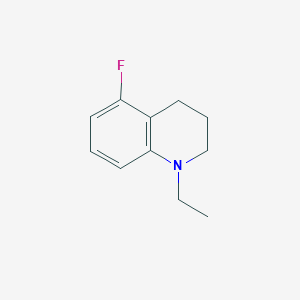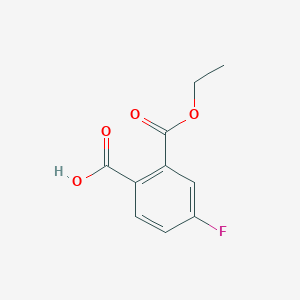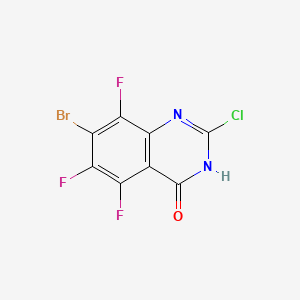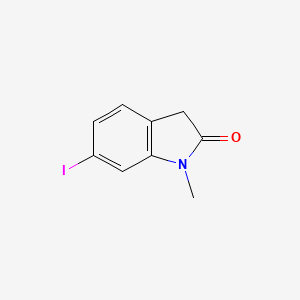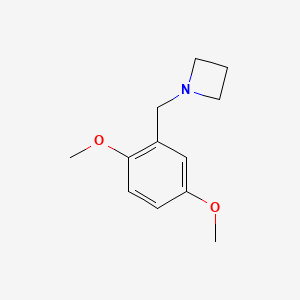
1-(2,5-Dimethoxybenzyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethoxybenzyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethoxybenzyl)azetidine can be synthesized through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions: 1-(2,5-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2,5-Dimethoxybenzyl)azetidine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and polymers.
Biology: It may be used in the study of biological processes and interactions due to its unique structure.
作用機序
The mechanism of action of 1-(2,5-Dimethoxybenzyl)azetidine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
類似化合物との比較
Azetidine: A simpler four-membered nitrogen-containing ring structure.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: Compared to azetidine and aziridine, it offers a balance of ring strain and stability, making it suitable for various chemical reactions and applications .
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-[(2,5-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-5-12(15-2)10(8-11)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3 |
InChIキー |
QFAYWMLFRJRYCW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)CN2CCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B13668622.png)
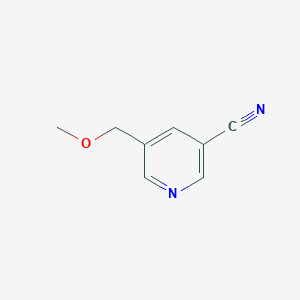
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
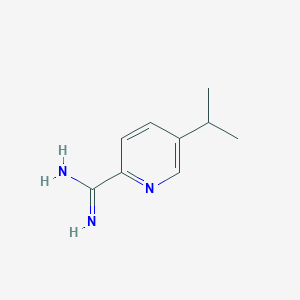
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)
![6-Chloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668658.png)
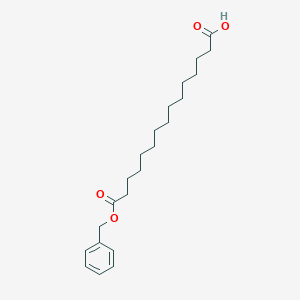
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
